molecular formula C3H4N2OS B1320663 2-Amino-1,3-thiazol-5-ol CAS No. 857969-56-3

2-Amino-1,3-thiazol-5-ol

Cat. No. B1320663
M. Wt: 116.14 g/mol
InChI Key: JFTZOKQGKPIYBB-UHFFFAOYSA-N
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Description

2-Amino-1,3-thiazol-5-ol is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. The presence of the amino group at the second position and the hydroxyl group at the fifth position on the thiazole ring is indicative of the potential for various chemical reactions and biological activities. The compound's structure allows for a range of modifications and derivatizations, making it a versatile building block in synthetic chemistry.

Synthesis Analysis

The synthesis of 2-amino-1,3-thiazol-5-ol derivatives can be achieved through various methods. One approach involves the condensation of semicarbazide or thiosemicarbazide with corresponding aldehydes followed by I2-mediated oxidative C–O/C–S bond formation, as seen in the synthesis of 2-amino-1,3,4-thiadiazoles . Another method includes the iodine-mediated oxidative C-N and N-S bond formations in water, which is an environmentally benign and convenient strategy for synthesizing 5-amino-1,2,4-thiadiazoles . Additionally, electrochemical oxidative intramolecular N-S bond formation has been utilized to synthesize 3-substituted 5-amino-1,2,4-thiadiazoles . Ultrasonic and thermally mediated aminolysis has also been employed to synthesize novel 2-amino-1,3-thiazole-5-carboxylates .

Molecular Structure Analysis

The molecular structure of 2-amino-1,3-thiazol-5-ol derivatives has been characterized using various spectroscopic techniques and theoretical calculations. For instance, the crystal and molecular structure of a 2-amino-1,3,4-thiadiazole derivative was determined using single-crystal X-ray diffraction, and its electronic properties were calculated using density functional theory (DFT) . The study of the structure of 2-amino-1,3,4-thiadiazole and its derivatives in different solvents and phases has been conducted using DFT and ab initio methods, revealing that the tautomeric form with the amino group at the second position is the most stable .

Chemical Reactions Analysis

2-Amino-1,3-thiazol-5-ol and its derivatives exhibit high reactivity due to the presence of the amino group and the reactive sites on the thiazole ring. These compounds can undergo various reactions, including substitutions at the amino group or the thiazole ring, as well as reactions that involve the formation of new rings, such as thiazolo-pyrimidinones and -imidazoles . The reactivity of these compounds has been exploited in the synthesis of a wide array of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-1,3-thiazol-5-ol derivatives are influenced by their molecular structure. The crystal structure analysis of a 5-amino-2-thiol-1,3,4-thiadiazole revealed that the molecule is essentially planar and exists in the thione form, with bond lengths indicating a degree of aromaticity . The synthesis and characterization of 2-amino-1,3,4-thiadiazoles and their acyl derivatives have been compared with theoretical results, showing good agreement and suggesting potential applications in inhibiting enzymes like beta-lactamase . Additionally, the co-crystal of a 2-amino-5-nitro-1,3-thiazole derivative with 4-aminobenzoic acid has been studied, revealing hydrogen-bonded dimers and a non-centrosymmetric packing lattice, which exhibits second harmonic generation .

Scientific Research Applications

Synthesis and Reactions

2-Amino-1,3-thiazol-5-ol and its derivatives have significant utility in chemical synthesis. They are accessible via various approaches, including waste-free solid-state procedures. These compounds are particularly interesting due to their high reactivity, which allows for numerous syntheses, including the creation of thiazolo-pyrimidinones and -imidazoles, as well as more complex polycondensed N,S-heterocycles. The diversity in reaction types contributes to the synthesis of compounds with notable biological activity across various fields (Metwally et al., 2004).

Novel Synthesis Methods

Innovative methods have been developed for synthesizing novel 2-amino-1,3-thiazole-5-carboxylates. Techniques like ultrasonic and thermally mediated nucleophilic displacement are utilized for high-yield production. This highlights the evolving methodologies in synthesizing such compounds, contributing to diverse applications in scientific research (Baker & Williams, 2003).

Corrosion Inhibition

2-Amino-1,3-thiazol-5-ol derivatives have been studied as corrosion inhibitors for materials like mild steel in acidic environments. The effectiveness of these inhibitors is evidenced by various experimental techniques, demonstrating their potential in material protection and industrial applications (Attou et al., 2020).

Application in Dyeing and Antimicrobial Activities

These compounds have been used in the synthesis of biologically active disperse dyes for dyeing polyester fabrics. Their structures, confirmed by various spectroscopic techniques, show promise in biological efficiency against pathogenic bacteria and fungi, indicating their potential in textile and medical industries (Gaffer et al., 2016).

Pharmaceutical Applications

Derivatives of 2-Amino-1,3-thiazol-5-ol have been synthesized and tested for biological activities like fungicidal and antivirus activity. Their potential in controlling fungi and viruses demonstrates their relevance in pharmaceutical research (Fengyun et al., 2015).

Antidiabetic Potential

Research has explored the synthesis of bi-heterocyclic compounds derived from 2-amino-1,3-thiazol-5-ol for anti-diabetic applications. These studies encompass enzyme inhibition and cytotoxic behavior, indicating the compound's utility in developing treatments for diabetes (Abbasi et al., 2020).

Peptide Synthesis

The synthesis of 2,4,5-substituted 1,3-thiazoles (peptide thiazoles) using 2-Amino-1,3-thiazol-5-ol demonstrates its role in preparing diverse building blocks for peptide construction, important in biochemical and pharmaceutical research (Buchanan et al., 1999).

Safety And Hazards

2-Amino-1,3-thiazol-5-ol can be hazardous under certain conditions. For instance, it is a poison by intraperitoneal route and has experimental reproductive effects . It is also a questionable carcinogen with experimental carcinogenic, tumorigenic, and neoplastigenic data .

properties

IUPAC Name

2-amino-1,3-thiazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2OS/c4-3-5-1-2(6)7-3/h1,6H,(H2,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTZOKQGKPIYBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594877
Record name 2-Amino-1,3-thiazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1,3-thiazol-5-ol

CAS RN

857969-56-3
Record name 2-Amino-1,3-thiazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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